3-Formylpyridine-2-boronic acid
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Overview
Description
3-Formylpyridine-2-boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with a formyl substituent at the 3-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-formylpyridine-2-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are derived from boric acid through dehydration with alcohols. The process is scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Formylpyridine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 3-Hydroxymethylpyridine.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
3-Formylpyridine-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-formylpyridine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium complexes in Suzuki-Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds . The boronic acid group acts as a mild Lewis acid, facilitating various transformations under mild conditions .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 2-Pyridylboronic acid
Comparison: 3-Formylpyridine-2-boronic acid is unique due to the presence of both a formyl group and a boronic acid group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler boronic acids like phenylboronic acid. The formyl group provides additional reactivity, enabling further functionalization and derivatization .
Properties
Molecular Formula |
C6H6BNO3 |
---|---|
Molecular Weight |
150.93 g/mol |
IUPAC Name |
(3-formylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-4,10-11H |
InChI Key |
KAEJKFCLHNKYPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=N1)C=O)(O)O |
Origin of Product |
United States |
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